molecular formula C9H13Cl2N B2882058 4-chloro-N-(propan-2-yl)aniline hydrochloride CAS No. 826-22-2

4-chloro-N-(propan-2-yl)aniline hydrochloride

Cat. No. B2882058
CAS RN: 826-22-2
M. Wt: 206.11
InChI Key: FMFBRFMCEFZIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(propan-2-yl)aniline hydrochloride is a chemical compound with the CAS Number: 2044835-25-6 . It has a molecular weight of 206.11 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-2-isopropylaniline hydrochloride . The InChI code is 1S/C9H12ClN.ClH/c1-6(2)8-5-7(10)3-4-9(8)11;/h3-6H,11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

4-chloro-N-(propan-2-yl)aniline hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

Research has shown that certain aniline derivatives are effective in inhibiting the corrosion of metals. For example, studies on the adsorption and corrosion inhibition properties of synthesized thiophene Schiff base compounds on mild steel in acidic solutions have highlighted the potential of such compounds, including aniline derivatives, in protecting metals from corrosion. These compounds exhibit efficient corrosion inhibition, with their performance improving as the inhibitor concentration increases. The adherence to Langmuir’s adsorption isotherm and the correlation of inhibition efficiency with quantum chemical calculations further demonstrate the scientific relevance of these materials in corrosion prevention (Daoud et al., 2014).

Material Science and Polymer Chemistry

Aniline derivatives play a crucial role in the synthesis of polymers with unique properties. Research into the synthesis of polyurethane cationomers with anil groups, for example, has led to the development of polymeric films with fluorescent properties. This involves the use of o-hydroxy Schiff bases, which are modified to include anil groups, to obtain materials with potential applications in various technological and scientific fields (Buruianǎ et al., 2005).

Environmental Science

In environmental science, aniline derivatives are investigated for their degradation under various conditions. For instance, the photocatalytic degradation of anilides, including those with chloro groups, has been studied in the presence of titanium dioxide under UV and solar light. These studies provide insights into the pathways of environmental degradation of hazardous compounds and offer solutions for the removal of pollutants from water (Sturini et al., 1997).

Electrochemistry

Aniline derivatives are also central to research in electrochemistry, especially in the context of electropolymerization and the electrochemical treatment of wastewater. Investigations into the electropolymerization of aniline derivatives in non-aqueous solutions have expanded the understanding of how different solvents and conditions affect the polymerization process and the properties of the resulting poly(aniline) films. This research holds potential for the development of new materials with applications in electronics, coatings, and more (Yamada et al., 1995).

Analytical Chemistry and Chemical Synthesis

The reactivity and interactions of aniline derivatives with other chemicals are subjects of extensive research. For example, studies on the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines have led to the synthesis of new compounds, demonstrating the utility of aniline derivatives in creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and more (Fedoseev et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-chloro-N-propan-2-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFBRFMCEFZIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(propan-2-yl)aniline hydrochloride

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